molecular formula C12H22N2O4 B1375333 Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate CAS No. 1803598-73-3

Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate

Cat. No.: B1375333
CAS No.: 1803598-73-3
M. Wt: 258.31 g/mol
InChI Key: MZJWTYRYPRTYIG-UHFFFAOYSA-N
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Description

Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.32 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate typically involves the reaction of ethyl pyrrolidine-1-carboxylate with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Free Amine: Formed by deprotection of the Boc group.

    Carboxylic Acid: Formed by hydrolysis of the ester group.

Scientific Research Applications

Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate involves its role as a protecting group for amines. The Boc group provides steric hindrance, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, such as amide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other Boc-protected compounds. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .

Properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-5-17-11(16)14-7-6-9(8-14)13-10(15)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJWTYRYPRTYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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